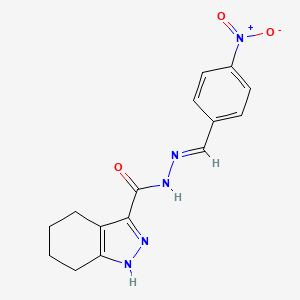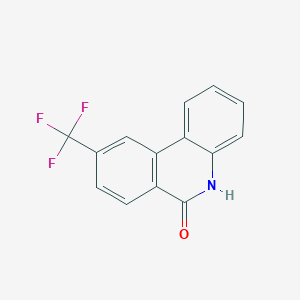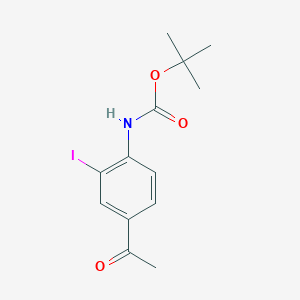
tert-Butyl (4-acetyl-2-iodophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-acetyl-2-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an acetyl group, and an iodine atom attached to a phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-acetyl-2-iodophenyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of 4-iodoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4-acetyl-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as triethylamine, used in the protection of amino groups.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Substituted Phenyl Derivatives: Formed through substitution reactions.
Amines and Alcohols: Formed through hydrolysis of the carbamate group.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-acetyl-2-iodophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-acetyl-2-iodophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The iodine atom and acetyl group contribute to the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (4-iodophenyl)carbamate: Similar structure but lacks the acetyl group.
tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of an acetyl group.
tert-Butyl (4-(4-iodophenyl)butyl)carbamate: Has a butyl chain instead of an acetyl group.
Uniqueness
tert-Butyl (4-acetyl-2-iodophenyl)carbamate is unique due to the presence of both an acetyl group and an iodine atom on the phenyl ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H16INO3 |
|---|---|
Molekulargewicht |
361.17 g/mol |
IUPAC-Name |
tert-butyl N-(4-acetyl-2-iodophenyl)carbamate |
InChI |
InChI=1S/C13H16INO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
InChI-Schlüssel |
DYRVWSRLYJSKAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


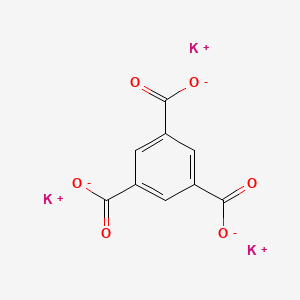

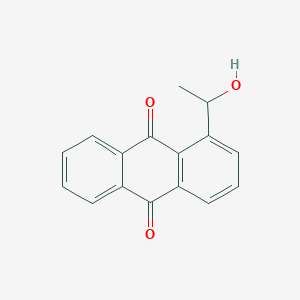

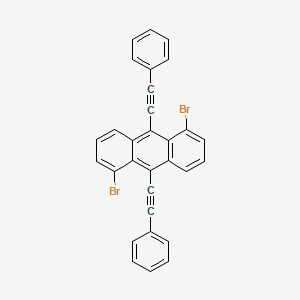
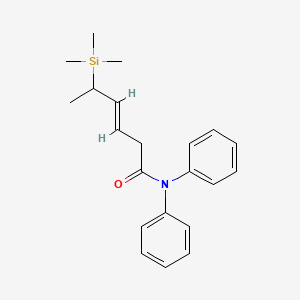
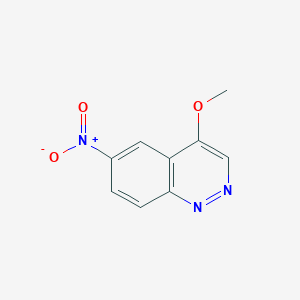
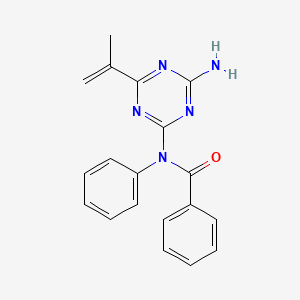
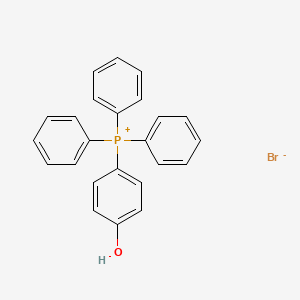
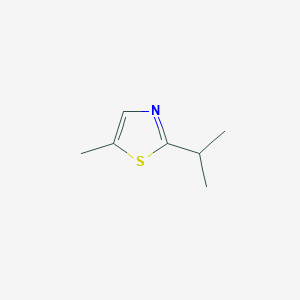
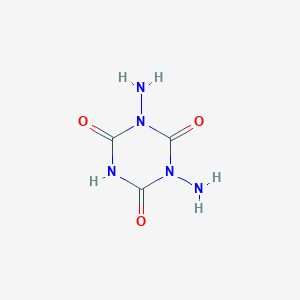
![6-Bromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B13140906.png)
